Pamapimod
Overview
Description
Pamapimod is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the alpha and beta isoforms. It has been extensively studied for its potential therapeutic applications in autoimmune diseases, particularly rheumatoid arthritis . This compound has also shown promise in treating osteoclast-associated osteoporosis and has been investigated for its antiviral properties against SARS-CoV-2 .
Mechanism of Action
Target of Action
Pamapimod is a potent, selective, and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms . The p38 MAPKs are protein kinases that regulate the expression of inflammatory cytokines, suggesting a role in the pathogenesis of diseases such as rheumatoid arthritis .
Mode of Action
This compound interacts with its targets, the p38α and p38β isoforms, by inhibiting their enzymatic activity . This inhibition suppresses the phosphorylation of p38, which subsequently downregulates the expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1), key downstream regulators involved in osteoclast formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38 MAPK pathway. Under the stimulation of receptor activator of nuclear factor‐κB ligand (RANKL), this pathway promotes osteoclastogenesis by activating several cellular signaling pathways, including mitogen‐activated protein (MAP) kinases, activator protein‐1 (AP‐1), and NF‐κB . The inhibition of p38 phosphorylation by this compound leads to the suppression of c-Fos and NFATc1 expression, which further regulates the expression of osteoclast-specific genes, resulting in the inhibition of osteoclast formation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of osteoclast formation and associated bone resorption. By inhibiting p38 phosphorylation and subsequent c-Fos and NFATc1 expression, this compound reduces the formation of osteoclasts . Additionally, the downregulated NFATc1 leads to reduced expression of its targeting gene disintegrin and metalloproteinase domain‐containing protein 12 (ADAM12), which is critical for osteoclastic bone resorption .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to have synergistic activity with pioglitazone, an anti-inflammatory drug used for the treatment of type 2 diabetes, in inhibiting SARS-CoV-2 replication in vitro . .
Biochemical Analysis
Biochemical Properties
Pamapimod plays a crucial role in biochemical reactions by inhibiting the activity of p38α and p38β MAPKs. These kinases are involved in the regulation of inflammatory cytokines. This compound exhibits high selectivity, binding with submicromolar affinity to p38α (MAPK14) and p38β (MAPK11), but not to p38γ (MAPK12) or p38δ (MAPK13) . This selective inhibition results in the suppression of cytokine production, such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), in various cellular models .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the phosphorylation of p38 MAPK, leading to reduced activation of downstream targets such as c-Fos and nuclear factor of activated T cells c1 (NFATc1) . This inhibition affects various cellular processes, including osteoclastogenesis and bone resorption in osteoclasts . Additionally, this compound has demonstrated antiviral activity by inhibiting the replication of SARS-CoV-2 in different cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of p38α and p38β MAPKs, thereby preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling cascade involved in the production of pro-inflammatory cytokines. This compound’s selectivity for p38α and p38β over other MAPK isoforms is attributed to its specific binding interactions with these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its inhibitory activity over extended periods in vitro . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types used. In vivo studies have demonstrated that this compound can prevent bone loss in ovariectomized mice over a prolonged treatment period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rheumatoid arthritis, this compound has been administered at various doses to evaluate its efficacy and safety . Higher doses of this compound have been associated with increased inhibition of inflammatory cytokine production and improved clinical outcomes. At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate inflammatory responses. It inhibits the p38 MAPK-NFATc1 signaling pathway, leading to reduced expression of genes involved in osteoclast differentiation and bone resorption . This inhibition affects the metabolic flux of cytokines and other inflammatory mediators, contributing to its therapeutic effects in inflammatory diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and can effectively reach target tissues when administered systemically . This compound’s distribution within cells is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38 MAPKs . Its activity is dependent on its ability to access and bind to these kinases within the cytoplasmic compartment. This compound does not require specific targeting signals or post-translational modifications for its localization, as its distribution is primarily determined by its binding interactions with p38 MAPKs .
Preparation Methods
Pamapimod is synthesized through a multi-step chemical process. The synthetic route involves the preparation of key intermediates, followed by their coupling and subsequent functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity . Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and safety.
Chemical Reactions Analysis
Pamapimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Pamapimod has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in cellular processes.
Medicine: Evaluated in clinical trials for the treatment of rheumatoid arthritis and other autoimmune diseases.
Industry: Utilized in the development of new therapeutic agents targeting inflammatory pathways.
Comparison with Similar Compounds
Pamapimod is compared with other p38 MAPK inhibitors, such as:
Talmapimod: Another p38 MAPK inhibitor with similar anti-inflammatory properties but different pharmacokinetic profiles.
Dilmapimod: Known for its potential in treating chronic obstructive pulmonary disease, it also inhibits p38 MAPK but has different selectivity and efficacy.
This compound’s uniqueness lies in its high selectivity for p38 alpha and beta isoforms and its extensive evaluation in clinical trials for rheumatoid arthritis and other autoimmune diseases .
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYLVUFNAHSSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963312 | |
Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-01-2 | |
Record name | Pamapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449811-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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